Einecs 283-180-5

Description

Contextualization within Modern Chemical Science

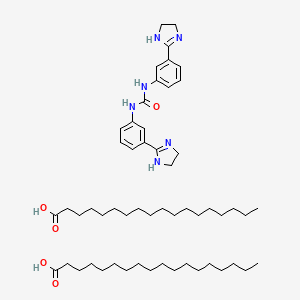

In contemporary chemical science, the study of complex molecular adducts like Einecs 283-180-5 is driven by the principle of molecular design, where distinct chemical entities are combined to yield new materials with unique properties. This compound is an exemplar of a hybrid material, integrating the hydrophobic nature of stearic acid with the functional complexity of a bis-imidazole urea (B33335) derivative. solubilityofthings.com

Stearic acid, a ubiquitous C18 saturated fatty acid, is a fundamental building block in oleochemistry. nih.gov Its long hydrocarbon tail imparts hydrophobicity and lipophilicity, while the carboxylic acid head group allows for a variety of chemical modifications, including salt formation. nih.gov Urea derivatives, on the other hand, are a cornerstone of supramolecular chemistry and medicinal chemistry due to the ability of the urea moiety to form strong hydrogen bonds and participate in receptor binding. mdpi.com The incorporation of imidazole (B134444) rings, which are prevalent in biological systems, further enhances the potential for specific interactions and introduces basic centers into the molecule. solubilityofthings.com The resulting compound, a stearate (B1226849) salt, can be viewed as an amphiphile with a complex, functionalized polar head group.

Rationale for Academic Investigation of the Chemical Entity

The academic interest in compounds like this compound stems from the unique combination of its constituent parts. The N,N'-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea core is structurally related to known biologically active molecules. For instance, imidocarb, which is also a bis(amidinophenyl)urea derivative, is utilized as an antiprotozoal agent in veterinary medicine. This suggests that the core structure of this compound may possess inherent biological activity.

Furthermore, the field of drug discovery has seen a significant focus on urea derivatives, particularly bis-aryl ureas, as scaffolds for kinase inhibitors in cancer and antiviral therapies. The imidazole moiety is a well-known pharmacophore present in numerous pharmaceuticals. The combination of these structural features in one molecule provides a strong rationale for its investigation as a potential therapeutic agent. The addition of stearic acid can modify the physicochemical properties of the parent urea derivative, such as its solubility, lipophilicity, and formulation characteristics, which are critical aspects of drug development. The formation of a fatty acid salt is a common strategy to improve the bioavailability or handling of active pharmaceutical ingredients.

Overview of Current Research Landscape and Gaps

A review of the current scientific literature indicates that while the constituent components of this compound, namely stearic acid and various urea and imidazole derivatives, have been extensively studied, there is a notable lack of specific research on this particular compound.

The research landscape for stearic acid is mature, with its properties and applications well-documented. nih.gov Similarly, the synthesis and biological activities of various bis-aryl urea and imidazole-containing compounds are areas of active investigation. Studies have explored the synthesis of complex urea derivatives and their potential as therapeutic agents. mdpi.com Research into heterocyclic compounds derived from fatty acids has also been reported, highlighting the interest in combining these two classes of molecules.

However, a direct investigation into the synthesis, characterization, and application of Stearic acid, compound with N,N'-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea (2:1) appears to be a significant gap in the current body of knowledge. There are no readily available studies that detail the specific properties or potential applications of this compound. The existing research on related molecules provides a foundation for potential areas of investigation, such as its possible biological activity or its properties as a specialty chemical. Future research could focus on the synthesis and purification of this compound, followed by a thorough characterization of its physicochemical properties. Subsequent studies could then explore its potential applications, for instance, in materials science as a gelling agent or in medicinal chemistry as a prodrug or a novel therapeutic agent, building upon the known activities of its constituent parts.

Structure

2D Structure

Properties

CAS No. |

84559-93-3 |

|---|---|

Molecular Formula |

C55H92N6O5 |

Molecular Weight |

917.4 g/mol |

IUPAC Name |

1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;octadecanoic acid |

InChI |

InChI=1S/C19H20N6O.2C18H36O2/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18;2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26);2*2-17H2,1H3,(H,19,20) |

InChI Key |

OKQSPVZOWURCQS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Synthesis of the Core N,N'-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea Moiety

The formation of the N,N'-diarylurea bond is a critical step. This transformation typically involves the reaction of an aromatic amine with a suitable one-carbon carbonyl equivalent. In the context of synthesizing the core moiety, a key precursor would be an aniline (B41778) derivative, such as 3-aminobenzonitrile (B145674) (for strategy A) or 3-(4,5-dihydro-1H-imidazol-2-yl)aniline (for strategy B).

Several established methods for urea (B33335) synthesis are applicable. Like many volatile amines, aniline and its derivatives are versatile starting materials in fine chemical synthesis. wikipedia.org Common industrial routes for ureas often involve precursors like phosgene (B1210022) or isocyanates. wikipedia.org Alternative, less hazardous lab-scale methods are also prevalent.

Table 1: Comparison of Potential Urea Formation Routes

| Reagent | Description | Advantages | Disadvantages |

|---|---|---|---|

| Phosgene (COCl₂) or equivalents (e.g., Triphosgene) | Two equivalents of the aniline derivative react with phosgene or its solid, safer equivalent, triphosgene (B27547), typically in the presence of a base. | High reactivity, often leading to high yields. | Phosgene is extremely toxic; triphosgene requires careful handling. |

| Urea | Two equivalents of the aniline derivative are heated with one equivalent of urea. Ammonia (B1221849) is eliminated as a byproduct, driving the reaction forward. | Inexpensive and readily available reagent. | Requires high temperatures, which may not be compatible with all functional groups. |

| Carbonyldiimidazole (CDI) | CDI acts as a phosgene equivalent. It reacts with one equivalent of the amine to form an activated carbamoyl-imidazole intermediate, which then reacts with a second equivalent of the amine. | Milder reaction conditions compared to phosgene; good for complex molecules. | Higher reagent cost. |

| Isocyanates | An isocyanate, formed from the aniline derivative, reacts with another molecule of the same amine. This is less common for symmetrical ureas unless starting from the isocyanate. | Modular and high-yielding. | Requires prior synthesis of the isocyanate precursor. |

The construction of the 2-substituted imidazoline (B1206853) rings is another cornerstone of the synthesis. These five-membered heterocycles are typically formed via the cyclocondensation of a suitable precursor with a 1,2-diamine, most commonly ethylenediamine (B42938).

The choice of precursor dictates the reaction conditions. The most common laboratory and industrial methods involve either a nitrile or a carboxylic acid derivative as the starting point for the imidazoline ring.

From Nitriles (Pinner Reaction): A nitrile can be converted to an imidate ester hydrochloride using an alcohol and HCl gas. Subsequent reaction with ethylenediamine leads to the formation of the imidazoline ring. This approach is effective for synthesizing 2-substituted imidazolines from readily available nitrile precursors. researchgate.net For the synthesis of the core moiety, this would involve a precursor like N,N'-bis(3-cyanophenyl)urea.

From Carboxylic Acids or Derivatives: A carboxylic acid, ester, or acyl chloride can be condensed with ethylenediamine, usually with heating to drive off water or alcohol. This is a direct and traditional method for forming the imidazoline heterocycle. mdpi.com

Table 2: Imidazoline Ring Closure Methodologies

| Precursor Functional Group | Reagents | General Conditions | Key Features |

|---|---|---|---|

| Nitrile | Ethylenediamine, catalyst (e.g., sulfur, acid) or via Pinner reaction intermediates. | High temperatures (150-250 °C) or multi-step Pinner synthesis. | Direct condensation is common industrially. The Pinner reaction is a milder, multi-step alternative. researchgate.net |

| Carboxylic Acid | Ethylenediamine | High temperatures (>200 °C) with removal of water. | A straightforward condensation reaction. |

| Ester / Acyl Chloride | Ethylenediamine | Milder conditions than with carboxylic acids. | Higher reactivity of the precursor allows for lower reaction temperatures. mdpi.com |

| Orthoester | Ethylenediamine | Moderate heating. | Clean reaction, forming the imidazoline and alcohol byproducts. |

Evaluation of Urea Formation Routes

Functionalization and Derivatization Approaches Involving Stearic Acid

The final compound, Einecs 283-180-5, is a salt formed between the synthesized urea core and stearic acid (octadecanoic acid) in a 1:2 molar ratio. nih.goveuropa.eu Imidazolines are known to be basic compounds, and they readily form surface-active cations when combined with various acids. intlchemgroup.com

The functionalization step is a straightforward acid-base reaction. The basic nitrogen atoms within the two imidazoline rings of the core moiety are protonated by the carboxylic acid group of stearic acid.

Reaction: Core-Urea-(Imidazoline)₂ + 2 Stearic Acid → [Core-Urea-(ImidazolineH⁺)₂][Stearate⁻]₂

This salt formation is typically achieved by mixing the core urea compound with two equivalents of stearic acid in a suitable solvent, followed by isolation of the resulting salt, often through precipitation or crystallization. The resulting ionic nature of the compound significantly alters its physical properties, such as solubility and surface activity, compared to the free base. intlchemgroup.com

Reaction Pathway Elucidation and Optimization

Optimizing a multi-step synthesis is crucial for achieving high yield, purity, and cost-effectiveness on an industrial scale. The optimization process involves a systematic investigation of various reaction parameters for each distinct synthetic step. whiterose.ac.uk Methodologies such as "One Factor At a Time" (OFAT) or statistical approaches like "Design of Experiments" (DoE) are often employed to map the reaction landscape and identify optimal conditions. acs.org

For the synthesis of this compound, key optimization points would include:

Urea Formation: Screening different carbonylating agents (e.g., urea, triphosgene, CDI), catalysts, and solvents to maximize the yield of the N,N'-bis-phenylurea intermediate. acs.org Temperature and reaction time are critical variables to control to prevent side reactions.

Imidazoline Cyclization: Optimizing the temperature to ensure efficient cyclization and water/ammonia removal without causing thermal degradation of the product. The molar ratio of ethylenediamine to the precursor is also a key parameter.

Salt Formation: The choice of solvent is critical to ensure complete reaction and to facilitate the isolation of the final product with high purity, for instance, by finding a solvent system where the product salt is poorly soluble while the starting materials remain dissolved.

Table 3: Key Parameters for Reaction Optimization

| Synthetic Step | Variable Parameters for Optimization | Desired Outcome |

|---|---|---|

| Urea Formation | Reagent choice, catalyst, solvent, temperature, reaction time, stoichiometry. | High yield of the symmetrical urea, minimal side-product formation. |

| Imidazoline Ring Closure | Temperature, pressure (for byproduct removal), catalyst, reaction time. | High conversion to the di-imidazoline structure, high ring-closure efficiency. |

| Salt Formation | Solvent system, temperature, stoichiometry, crystallization/precipitation time. | High purity of the final 2:1 salt, efficient isolation. |

Stereochemical Control in Synthesis of Related Compounds

The core N,N'-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea moiety is achiral, as the imidazoline rings are unsubstituted at the 4- and 5-positions. However, in the synthesis of related imidazoline-containing compounds, stereochemistry can be a critical factor if the diamine precursor is substituted.

Several strategies have been developed to control the stereochemical outcome of imidazoline synthesis:

Use of Chiral Precursors: The most direct method to produce an optically active imidazoline is to start with a chiral precursor. For instance, using enantiomerically pure (R)- or (S)-1,2-diaminopropane in the cyclization step will yield the corresponding optically active 4-methyl-substituted imidazoline derivative. nih.gov

Diastereoselective Reactions: For molecules with multiple stereocenters, diastereoselective reactions can be employed. A reported trimethylsilyl (B98337) chloride mediated 1,3-dipolar cycloaddition provides a method for the diastereoselective synthesis of either syn- or anti-imidazolines, offering control over two stereocenters. acs.org

Chiral Resolution: A racemic mixture of a chiral imidazoline precursor can be separated into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid (e.g., mandelic acid), which can then be separated by crystallization. google.com

Catalytic Asymmetric Synthesis: Modern synthetic methods include palladium-catalyzed multicomponent reactions that can selectively generate trans-disubstituted imidazolines. mdpi.com Further development of such catalytic systems could lead to enantioselective variants.

Table 4: Methods for Stereochemical Control in Imidazoline Synthesis

| Method | Description | Application Example | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials. | Synthesis of (R)- and (S)-4-methyl-imidazolines from chiral 1,2-diaminopropane. | nih.gov |

| Diastereoselective Cycloaddition | Substrate-controlled reaction to favor the formation of one diastereomer over another. | TMSCl mediated cycloaddition to form syn- or anti-imidazolines. | acs.org |

| Chiral Resolution | Separation of a racemic mixture using a chiral agent. | Use of mandelic acid to resolve enantiomeric precursors of cis-imidazolines. | google.com |

| Stereoselective Catalysis | Use of a catalyst to direct the formation of a specific stereoisomer. | Palladium-catalyzed synthesis of trans-disubstituted imidazolines. | mdpi.com |

Advanced Analytical Characterization Techniques for the Chemical Entity Einecs 283 180 5

Chromatographic Separation Techniques Development

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. Reverse-phase HPLC (RP-HPLC) is a commonly utilized mode for this analysis. Method development involves optimizing the stationary phase, mobile phase composition, and detection parameters to achieve efficient separation and sensitive detection. For instance, a purity of over 95% has been reported for this compound using HPLC analysis. lgcstandards.com

A typical RP-HPLC method for the analysis of the potassium salt of this carboxylic acid, potassium 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate, employs a mixed-mode column like Newcrom R1. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid to control the ionization state of the analyte and improve peak shape. sielc.com For applications requiring compatibility with mass spectrometry (MS), volatile acids such as formic acid are used in place of phosphoric acid. sielc.com These methods are scalable and can be adapted for preparative chromatography to isolate impurities for further characterization. sielc.com

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid |

| Detector | UV-Vis |

| Application | Purity assessment, quantification, impurity isolation |

This table is a representation of typical HPLC conditions and may vary based on the specific analytical requirements.

Gas Chromatography (GC) Applications for Volatile Byproducts or Components

Gas Chromatography (GC) is particularly useful for the analysis of volatile organic compounds that may be present as byproducts or residual solvents from the synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for the identification of these volatile components. The PubChem database contains a GC-MS record for 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, indicating its amenability to this technique, with a total of 183 peaks observed in one analysis. nih.gov

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid and its derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like the title compound. It is often used to determine the molecular weight with high accuracy. For a related compound, 3-(2-chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole, high-resolution mass spectrometry (HRMS) with ESI confirmed the molecular weight with a minimal error of -0.1 ppm, demonstrating the precision of this technique. connectjournals.com The molecular ion peak (M+) for the related carbonyl chloride derivative has been observed at m/z 287.6.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern serves as a fingerprint for the molecule, aiding in its unambiguous identification and the characterization of its structural features. For the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, fragment ions are observed at m/z 252, corresponding to the loss of a chlorine atom, and at m/z 209, resulting from the loss of the carbonyl chloride group (COCl). This information is critical for confirming the connectivity of the atoms within the molecule.

Table 2: MS Fragmentation Data for a Derivative

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 287.6 | 252 | Cl |

| 287.6 | 209 | COCl |

Data for 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride.

Spectroscopic Methods for Structural Analysis and Impurity Profiling

Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide detailed information about the compound's chemical structure and functional groups.

In the ¹H NMR spectrum of the related 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, the aromatic protons appear as doublets in the region of δ 7.2–7.8 ppm, with the splitting pattern influenced by fluorine coupling. The methyl group protons typically show a singlet peak around δ 2.5 ppm. In the ¹³C NMR spectrum, the carbonyl chloride carbon can be observed at approximately δ 160 ppm.

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule. For the carbonyl chloride derivative, a strong carbonyl (C=O) stretching vibration is observed around 1770 cm⁻¹, while vibrations associated with the isoxazole (B147169) ring appear near 1540 cm⁻¹. For a different derivative, 3-(2-chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole, two carbonyl groups were confirmed by IR peaks at 1764 and 1668 cm⁻¹. connectjournals.com These spectroscopic data, in conjunction with chromatographic and mass spectrometric findings, allow for a comprehensive characterization and impurity profiling of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

Table 3: Spectroscopic Data for Related Compounds

| Technique | Functional Group / Proton | Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic protons | δ 7.2–7.8 ppm (doublets) |

| Methyl group | δ 2.5 ppm (singlet) | |

| ¹³C NMR | Carbonyl chloride carbon | ~δ 160 ppm |

| IR | Carbonyl (C=O) stretch | ~1770 cm⁻¹ |

| Isoxazole ring vibrations | ~1540 cm⁻¹ |

Data for 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule with the complexity of N,N'-bis(3-(4,5-dihydro-1H-imidazol-2-yl)phenyl)urea, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D-NMR) experiments is essential for unambiguous signal assignment. buketov.edu.kz

¹H NMR Spectroscopy: The proton NMR spectrum of the core molecule is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl rings, the methylene (B1212753) protons of the dihydroimidazoline rings, and the N-H protons of the urea (B33335) and imidazoline (B1206853) moieties.

Aromatic Region: The protons on the disubstituted phenyl rings would appear as a complex multiplet pattern in the downfield region, typically between 7.0 and 8.0 ppm. The substitution pattern influences the chemical shifts and coupling constants of these protons. nih.gov

Imidazoline Ring Protons: The four methylene protons of each 4,5-dihydro-1H-imidazoline ring are chemically equivalent due to rapid conformational changes and would likely appear as a singlet or a narrow multiplet in the range of 3.0-4.0 ppm. researchgate.net

N-H Protons: The signals for the N-H protons of the urea and imidazoline groups are expected to be broad and their chemical shifts can be highly variable, depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange. These signals may appear over a wide range from 6.0 to 12.0 ppm. buketov.edu.kz

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon: The urea carbonyl carbon is a key diagnostic signal and is expected to resonate in the downfield region, typically around 150-160 ppm. buketov.edu.kz

Aromatic Carbons: The carbons of the phenyl rings will show a series of signals between 110 and 150 ppm. The carbons attached to the nitrogen atoms will be shifted further downfield.

Imidazoline Ring Carbons: The C=N carbon of the imidazoline ring is expected around 160-170 ppm, while the methylene carbons (-CH₂-CH₂-) would appear in the aliphatic region, typically between 40 and 50 ppm. researchgate.net

2D-NMR Spectroscopy: To definitively assign the proton and carbon signals, various 2D-NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system, for example, to confirm the connectivity of protons within the aromatic rings. scielo.org.mx

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the N-H protons to the urea carbonyl carbon and adjacent aromatic carbons would confirm the urea linkage. ugm.ac.id

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. mdpi.com

A systematic analysis of these 1D and 2D NMR spectra allows for the complete and unambiguous assignment of all proton and carbon resonances, confirming the chemical structure of N,N'-bis(3-(4,5-dihydro-1H-imidazol-2-yl)phenyl)urea. buketov.edu.kz

Interactive Data Table: Expected NMR Chemical Shifts (δ) in ppm

| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic C-H | 7.0 - 8.0 | 110 - 150 |

| Imidazoline -CH₂- | 3.0 - 4.0 | 40 - 50 |

| Urea N-H | 6.0 - 12.0 | - |

| Imidazoline N-H | Variable | - |

| Urea C=O | - | 150 - 160 |

| Imidazoline C=N | - | 160 - 170 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. bdu.ac.in These two methods are often complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. capes.gov.br

Infrared (IR) Spectroscopy: The IR spectrum of N,N'-bis(3-(4,5-dihydro-1H-imidazol-2-yl)phenyl)urea would be characterized by absorption bands corresponding to the various functional groups.

N-H Stretching: The N-H stretching vibrations of the urea and imidazoline groups are expected to appear as broad bands in the region of 3200-3500 cm⁻¹. The broadness is indicative of hydrogen bonding. scirp.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the imidazoline rings would be observed just below 3000 cm⁻¹. scirp.org

C=O Stretching (Amide I band): The urea carbonyl (C=O) stretching vibration is a very strong and characteristic absorption, expected to be in the range of 1630-1680 cm⁻¹. Its precise position can be influenced by hydrogen bonding. researchgate.net

N-H Bending and C-N Stretching (Amide II and III bands): These vibrations are coupled and give rise to bands in the 1500-1600 cm⁻¹ and 1200-1400 cm⁻¹ regions, respectively.

C=N Stretching: The stretching vibration of the C=N bond in the imidazoline ring is expected to appear in the region of 1600-1650 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl rings typically give rise to a series of bands in the 1450-1600 cm⁻¹ region. scirp.org

Raman Spectroscopy: The Raman spectrum would provide complementary information.

Symmetrical Vibrations: Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations. Therefore, the symmetric stretching of the aromatic rings would likely produce strong signals. mdpi.com

C=S vs C=O: While not present in this molecule, it's noteworthy that the C=S stretching vibration (in thioureas) is typically weaker in the IR spectrum but stronger in the Raman spectrum compared to the C=O stretch in ureas. scispace.com

The combined use of IR and Raman spectroscopy allows for a comprehensive identification of the functional groups present in the molecule, confirming the presence of the urea, phenyl, and dihydroimidazoline moieties.

Interactive Data Table: Key Vibrational Frequencies (cm⁻¹) for Functional Group Identification

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) ** | Expected Raman Frequency (cm⁻¹) ** | Intensity |

| N-H (Urea & Imidazoline) | Stretching | 3200 - 3500 | 3200 - 3500 | Broad, Strong (IR) |

| Aromatic C-H | Stretching | > 3000 | > 3000 | Medium to Weak |

| Aliphatic C-H | Stretching | < 3000 | < 3000 | Medium |

| C=O (Urea) | Stretching (Amide I) | 1630 - 1680 | 1630 - 1680 | Very Strong (IR) |

| C=N (Imidazoline) | Stretching | 1600 - 1650 | 1600 - 1650 | Medium to Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | 1450 - 1600 | Variable |

| N-H Bending | Bending (Amide II) | 1500 - 1600 | Variable | Medium to Strong |

Method Validation and Quality Assurance in Chemical Analysis

The development and validation of analytical methods are critical to ensure the reliability and accuracy of results for the quantification of chemical entities like Einecs 283-180-5 in various matrices.

Establishing Performance Characteristics (Sensitivity, Selectivity, Accuracy, Precision)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. sci-hub.st For the determination of N,N'-bis(3-(4,5-dihydro-1H-imidazol-2-yl)phenyl)urea, typically using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, the following performance characteristics are established: spandidos-publications.comresearchgate.net

Sensitivity: This is often expressed as the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For the analysis of the core molecule in biological matrices like beef and milk, LOQs of 0.15 mg/kg and 0.025 mg/kg, respectively, have been reported using HPLC with diode-array detection. spandidos-publications.comresearchgate.net

Selectivity (or Specificity): This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically assessed by analyzing blank samples and samples spiked with potential interfering compounds to ensure no co-eluting peaks affect the analyte's quantification. spandidos-publications.com

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is usually determined by performing recovery studies on samples spiked with a known concentration of the analyte. For the analysis of the core molecule, reported accuracies (recoveries) in beef muscle and milk were in the range of 80.4–82.2% and 80.1–89.5%, respectively. spandidos-publications.comresearchgate.net

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time. Reported intra-day precision for the core molecule was between 3.2-6.1% RSD. spandidos-publications.comresearchgate.net

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or different equipment. Reported inter-day precision was between 1.4-6.9% RSD. spandidos-publications.comresearchgate.net

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. Calibration curves are constructed and a correlation coefficient (r) close to 1 (e.g., r ≥ 0.998) indicates good linearity. spandidos-publications.comresearchgate.net

Data Table: Performance Characteristics of an HPLC Method for N,N'-bis(3-(4,5-dihydro-1H-imidazol-2-yl)phenyl)urea

| Performance Characteristic | Beef Matrix | Milk Matrix |

| LOQ (Limit of Quantitation) | 0.15 mg/kg | 0.025 mg/kg |

| Accuracy (Recovery) | 80.4 - 82.2% | 80.1 - 89.5% |

| Precision (Intra-day RSD) | 3.2 - 6.1% | 3.2 - 6.1% |

| Precision (Inter-day RSD) | 1.4 - 6.9% | 1.4 - 6.9% |

| Linearity (Correlation Coefficient, r) | ≥ 0.998 | ≥ 0.998 |

Data based on published methods for the active component. spandidos-publications.comresearchgate.net

Inter-laboratory Harmonization of Analytical Protocols

Inter-laboratory harmonization is crucial for ensuring that analytical results for a specific analyte are comparable and reliable across different laboratories. This is particularly important for regulatory purposes and in global trade. The process involves standardizing analytical protocols and demonstrating that different laboratories can achieve equivalent results when analyzing the same samples. capes.gov.br

The harmonization process for the analysis of a compound like this compound would involve several key steps:

Development of a Standardized Analytical Protocol: A detailed, unambiguous analytical method is developed and documented. This would include specifics on sample preparation, chromatographic conditions (column, mobile phase, flow rate), detector settings, and data analysis procedures.

Inter-laboratory Comparison Studies (Proficiency Testing): Homogeneous samples are distributed to a number of participating laboratories for analysis. The results from each laboratory are then statistically compared to assess the reproducibility of the method.

Identification and Resolution of Discrepancies: If significant variations are observed between laboratories, the causes are investigated and addressed. This may involve further clarification of the analytical protocol or additional training for laboratory personnel.

Mechanistic Investigations of Chemical Reactivity and Interactions

Elucidation of Degradation Pathways under Environmental Conditions

Specific experimental studies detailing the environmental degradation pathways of Einecs 283-180-5 are not readily found in the reviewed scientific literature. However, the potential for degradation can be inferred from its constituent parts and general chemical principles. The primary environmental fate processes for organic chemicals include biodegradation, hydrolysis, and photolysis. europa.euumweltbundesamt.de

Biodegradation is a crucial pathway for many organic substances in soil and water. service.gov.uk The stearic acid component, being a common fatty acid, is expected to be readily biodegradable. The N,N'-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea component is a more complex aromatic structure, and its susceptibility to microbial degradation would require specific testing, such as ready biodegradability tests (e.g., OECD 301 series). umweltbundesamt.de

Hydrolysis, the reaction with water, could potentially occur at the urea (B33335) or imidazoline (B1206853) linkages, especially under non-neutral pH conditions. The stability of the compound to hydrolysis is a key parameter evaluated in chemical assessments. europa.eu Phototransformation in water, soil, and air involves degradation by sunlight. europa.eu The aromatic rings within the urea-based component suggest a potential for photodegradation, a process that would require specific laboratory investigation to determine its rate and products.

Studies of Interaction with Model Biological Systems

Published research providing specific details on the interaction of this compound with model biological systems, such as isolated enzymes or receptors, is scarce. Investigations in this area are fundamental to understanding a chemical's mode of action at a molecular level, distinct from its ultimate biological effects.

Enzyme-Substrate Interactions: The study of enzyme interactions involves assessing how a compound might bind to an enzyme's active site or an allosteric site, thereby modulating its catalytic activity. Such interactions are governed by the specific functional groups on the compound and the amino acid residues in the enzyme's binding pocket. acs.orgrsc.org For a compound like this compound, the urea, imidazoline, and carboxylate moieties could engage in hydrogen bonding, electrostatic, or hydrophobic interactions with various enzymes. acs.orgnih.gov Kinetic studies, such as determining inhibition constants (Ki), and structural methods like X-ray crystallography of the enzyme-compound complex would be required to elucidate these mechanisms. nih.gov

Receptor Binding Mechanisms: Xenobiotic compounds can sometimes bind to cellular receptors, such as nuclear receptors, mimicking or blocking the action of endogenous ligands. nih.govnih.gov The constitutive androstane (B1237026) receptor (CAR), for example, is a nuclear receptor that binds to various foreign chemicals, leading to changes in gene expression. nih.gov To investigate this for this compound, receptor binding assays would be performed. These assays measure the affinity of the compound for a specific receptor, providing a dissociation constant (Kd) that quantifies the strength of the interaction. Such studies clarify whether the compound has the potential to initiate a signaling cascade without detailing the physiological outcome. nih.gov

Computational Chemistry and Molecular Modeling for Reaction Mechanism Prediction

Specific computational studies on this compound are not available in the surveyed literature. Computational chemistry provides powerful tools for predicting the reactivity and interactions of molecules, offering insights that complement experimental work. fcien.edu.uyacs.org

Molecular modeling could be used to predict the most stable three-dimensional structures of the components of this compound. Quantum mechanical methods, such as Density Functional Theory (DFT), can calculate electron distribution, molecular orbital energies (like HOMO and LUMO), and electrostatic potential maps. iranchembook.ir This information helps predict sites susceptible to nucleophilic or electrophilic attack, which is fundamental to understanding degradation mechanisms.

For interaction with biological targets, molecular docking simulations could predict the preferred binding orientation and affinity of the compound within the active site of an enzyme or the ligand-binding domain of a receptor. acs.org Furthermore, molecular dynamics (MD) simulations can model the dynamic behavior of the compound-protein complex over time, revealing the stability of interactions and any conformational changes that may occur upon binding. acs.org

| Computational Method | Predicted Properties / Application | Relevance to Mechanistic Investigation |

|---|---|---|

| Molecular Mechanics (MM) | Low-energy conformations, steric properties | Provides structural basis for potential interactions |

| Density Functional Theory (DFT) | Electron density, reaction transition states, activation energies | Predicts reactivity and elucidates degradation pathways |

| Molecular Docking | Binding modes and affinity to biological macromolecules | Investigates potential for enzyme or receptor interaction |

| Molecular Dynamics (MD) | Flexibility, conformational changes, binding stability | Analyzes the dynamic nature of interactions with biological systems |

Kinetic and Thermodynamic Aspects of Transformation Processes

Quantitative data on the kinetics and thermodynamics of transformation processes for this compound are not publicly documented. These aspects are critical for determining the persistence and fate of a chemical in any system.

Kinetics: Kinetic studies measure the rate of a chemical reaction or transformation. For environmental degradation, this is often expressed as a rate constant (k) or a half-life (t½), which is the time required for 50% of the substance to disappear. service.gov.uk For enzyme interactions, kinetics are used to determine the rates of association and dissociation of the compound and the effect on the catalytic rate of the enzyme. rsc.org These parameters are typically determined through controlled laboratory experiments that monitor the concentration of the compound over time under specific conditions (e.g., temperature, pH, light intensity). acs.org

Thermodynamics: Thermodynamic parameters, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction, determine the spontaneity and equilibrium position of a chemical process. rsc.org A negative ΔG indicates a spontaneous process. For instance, the binding of a ligand to a receptor is governed by the free energy change of the interaction. These values can be determined experimentally through techniques like calorimetry or calculated using computational methods to understand the driving forces behind a reaction or binding event. rsc.org

Environmental Transport and Transformation of the Chemical Entity Einecs 283 180 5

Assessment of Environmental Distribution and Partitioning Behavior

The distribution of Prosulfocarb in the environment is a critical aspect of its environmental risk assessment. Its partitioning between soil, water, and air determines its mobility and availability for degradation and uptake by organisms.

Prosulfocarb exhibits a strong affinity for soil and sediment, a factor that significantly influences its mobility and persistence. researchgate.net Studies have demonstrated that the extent of adsorption is positively correlated with the organic carbon content of the soil. researchgate.netnih.gov The highest adsorption is observed on humic acid, a major component of soil organic matter. nih.gov However, interactions with inorganic soil components, such as montmorillonite (B579905) clay, also contribute to its retention in soil. nih.gov

The adsorption process is largely reversible, though desorption occurs less readily, indicating a degree of binding to soil particles. nih.govapvma.gov.au This strong adsorption to soil organic matter and microbial cells can decrease its leaching potential but also affects its bioavailability for microbial degradation. researchgate.nettandfonline.com The soil organic carbon partition coefficient (Koc) for Prosulfocarb has been reported to be around 2124 mL/g, indicating slight mobility in soil. apvma.gov.auherbiguide.com.au In sediment-water systems, partitioning from the water to the sediment phase occurs with a dissipation half-life (DT50) of slightly over 2 days. researchgate.net

Table 1: Adsorption and Mobility of Prosulfocarb

| Parameter | Value | Reference |

|---|---|---|

| Soil Adsorption | High, increases with organic carbon content. researchgate.netnih.gov | |

| Adsorption Surfaces | Humic acid, montmorillonite. nih.gov | |

| Desorption | Less readily desorbed than adsorbed. apvma.gov.au | |

| Soil Mobility Classification | Slight. herbiguide.com.auwikipedia.org | |

| Log Koc | 2.96 (soil), 1.38-2.35 (sediment-water). researchgate.net | |

| DT50 for Partitioning to Sediment | >2 days. researchgate.net |

Prosulfocarb is considered a volatile compound, with a vapor pressure greater than 10-4 Pa at 20°C. bund.de This volatility means that it can be released into the atmosphere from soil and plant surfaces after application. bund.deherts.ac.uk Volatilization is a significant dissipation pathway, with studies indicating that up to 46.7% of the applied dose can be lost from plant surfaces within 24 hours. herts.ac.uk

Despite its volatility, Prosulfocarb is not expected to undergo long-range atmospheric transport due to its relatively short estimated atmospheric half-life of 3.9 hours. bund.de Its degradation in the atmosphere is primarily driven by reaction with hydroxyl (OH) radicals. researchgate.net However, under conditions that favor volatilization and spray drift, such as the use of fine droplets during application, Prosulfocarb may be transported to areas adjacent to the treated fields. bund.de

Adsorption/Desorption Dynamics in Soil and Sediment Matrices

Biotransformation and Abiotic Degradation Pathways in Environmental Compartments

The persistence of Prosulfocarb in the environment is limited by both biological and non-biological degradation processes.

Microbial degradation is the primary mechanism for the dissipation of Prosulfocarb in soil. researchgate.nettandfonline.com Several studies have isolated microbial consortia and specific bacterial strains, such as Pseudomonas sp., capable of degrading Prosulfocarb. tandfonline.comnih.gov The dissipation half-life (DT50) in soil under field conditions typically ranges from 6.5 to 13.0 days. researchgate.net However, this can vary depending on soil properties and environmental conditions, with reported DT50 values ranging from 6.3 to 38.4 days. researchgate.net

The main transformation routes of Prosulfocarb in soil and sediment-water systems are mineralization to carbon dioxide (CO2) and the formation of non-extractable residues. researchgate.net In one study, after 28 days in soil, mineralization accounted for 12.13% of the applied amount, while non-extractable residues made up 10.43%. researchgate.net A minor metabolite, Prosulfocarb sulfoxide, has been detected in soil and water/sediment systems, but other transformation products have not been found in significant quantities. researchgate.netapvma.gov.auresearchgate.net The formation of non-extractable residues, where the compound becomes tightly bound to the soil matrix, is a continuous process that increases over time. nih.gov

Table 2: Degradation Half-life of Prosulfocarb

| Environment | DT50 Value | Reference |

|---|---|---|

| Soil (Field) | 6.5 - 13.0 days | researchgate.net |

| Soil (Various Conditions) | 6.3 - 40.3 days | researchgate.netherts.ac.uk |

| Water (Ditch) | 2.9 days | wikipedia.org |

| Water/Sediment System | 147 - 381 days | apvma.gov.au |

| Atmospheric Half-life | 3.9 hours | bund.de |

Abiotic degradation pathways, such as hydrolysis and photolysis, play a less significant role in the breakdown of Prosulfocarb compared to microbial degradation.

Studies have shown that Prosulfocarb is stable to hydrolysis under typical environmental pH conditions (pH 4, 5, 7, and 9) at 25°C. apvma.gov.au Similarly, aqueous photolysis is not a significant degradation pathway, with the compound being reported as stable when exposed to artificial light sources. apvma.gov.aujst.go.jp In the atmosphere, photolysis under sunlight conditions is also considered unimportant. researchgate.net The primary atmospheric degradation mechanism is its reaction with OH radicals, with a determined rate constant of (2.9±0.5) x 10-11 cm3 molecule-1 s-1. researchgate.netyork.ac.uk

Microbial Degradation Studies and Metabolite Identification

Bioaccumulation and Biomagnification Potential in Trophic Levels (Focus on pathways, not effects)

Prosulfocarb has been shown to bioaccumulate in organisms. herbiguide.com.auwikipedia.org Bioaccumulation is the process by which a substance is absorbed by an organism from its environment, leading to a concentration in the organism that is higher than in the surrounding medium. This can occur through various pathways, including direct uptake from the environment (e.g., water for aquatic organisms) and ingestion of contaminated food. sparkl.me

While Prosulfocarb bioaccumulates, the potential for biomagnification, the increasing concentration of a substance in organisms at successively higher levels in a food chain, is also a consideration. wikipedia.orgsparkl.me For instance, Prosulfocarb has been detected in beeswax and pollen, indicating a pathway for its entry into the food chain of pollinators. wikipedia.org The transfer of contaminants through trophic levels is a key mechanism of biomagnification. sparkl.me

No Publicly Available Data on the Environmental Profile of Einecs 283-180-5

Despite a comprehensive search for the chemical compound identified by this compound, "Stearic acid, compound with N,N'-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea (2:1)", there is no publicly available scientific literature or data regarding its environmental transport, transformation, or specific methodologies for its monitoring and risk assessment.

Initial investigations using the Einecs number did not yield specific results. Further searches conducted with its corresponding Chemical Abstracts Service (CAS) number, 84559-93-3, and its full chemical name also failed to uncover any research detailing its behavior in the environment.

This absence of information prevents the creation of a scientifically accurate article on the advanced environmental monitoring and risk assessment methodologies for this particular compound as requested. The available search results focused on general environmental monitoring techniques and risk assessment frameworks for broad categories of chemicals, but none specifically addressed "Stearic acid, compound with N,N'-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea (2:1)".

Without research data on its environmental fate, including its potential for transport through soil, water, or air, or its transformation through processes like biodegradation or photodegradation, a valid discussion on monitoring and risk assessment methodologies cannot be constructed. Methodologies for environmental surveillance and risk evaluation are fundamentally dependent on the specific physical and chemical properties of a substance and its interactions with the environment, none of which are documented for this compound in the public domain.

Therefore, the required content for the section "5.4. Advanced Environmental Monitoring and Risk Assessment Methodologies" cannot be generated.

Compound Identification

Regulatory Science and Policy Research for Chemical Substances

Methodologies for Substance Identification and Categorization within Regulatory Frameworks (e.g., EINECS, REACH, TSCA, CLP)

The identification and categorization of a chemical substance are the foundational steps in any regulatory framework. For a UVCB substance like EINECS 283-180-5, this process is multifaceted.

Under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, UVCB substances are not identified by a precise molecular formula but rather by their origin, manufacturing process, and the combination of their constituents. flashpointsrl.com The full identification of a substance under REACH necessitates its chemical composition, including impurities and additives with their typical concentrations, and the chemical identity of its constituents through IUPAC names and other identifiers like EC and CAS numbers. flashpointsrl.com For UVCBs, information on the source and manufacturing process is also crucial. flashpointsrl.com The European Chemicals Agency (ECHA) provides specific guidance for the identification and naming of UVCB substances, which are categorized into four main sub-types based on their source (biological or chemical/mineral) and process (synthesis or refinement). flashpointsrl.comnih.gov

In the United States, the Toxic Substances Control Act (TSCA) also has provisions for UVCB substances. chemicalukexpo.com The TSCA Inventory lists chemical substances manufactured, processed, or imported in the U.S. chemicalukexpo.com For UVCBs, the inventory representation often includes descriptions of the manufacturing process and precursors, as a precise chemical structure cannot be given. cefic-lri.org

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS), implemented in the EU through the Classification, Labelling and Packaging (CLP) Regulation, provides a framework for communicating the hazards of chemical substances. concawe.eu For UVCBs, the classification is often based on the hazardous properties of their constituents. reach-metals.eu

The table below summarizes the key identification parameters for this compound.

| Identifier | Value |

| EINECS Number | 283-180-5 |

| CAS Number | 84559-93-3 chemsrc.com |

| Chemical Name | Stearic acid, compound with N,N'-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea (2:1) chemsrc.comchemsrc.com |

| Substance Type | UVCB (Substance of Unknown or Variable composition, Complex reaction products or Biological materials) europa.eu |

Development and Application of Hazard Classification Criteria (e.g., PBT, vPvB, Endocrine Disruptor screening methodologies)

Once a substance is identified, its potential hazards must be assessed. For UVCBs, this presents significant challenges due to their complex and variable composition. acs.org Regulatory bodies have developed specific criteria and methodologies to classify substances based on properties like persistence, bioaccumulation, and toxicity (PBT), or as very persistent and very bioaccumulative (vPvB), and for their potential as endocrine disruptors.

The assessment of PBT/vPvB properties under REACH is a tiered process that starts with screening information and can proceed to higher-tier testing if necessary. cefic-lri.org For UVCBs, the assessment must cover the full composition of the substance. If a constituent or a fraction of the UVCB is identified as PBT or vPvB, the entire substance is considered to have that property. cefic-lri.org A safety data sheet for a similar compound, N,N'-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea, dipropanoate, indicates that the PBT and vPvB assessment is "Not applicable," suggesting that based on available information, the constituents are not considered to meet the criteria. caymanchem.com

Endocrine disruptor screening aims to identify chemicals that may interfere with the endocrine systems of humans and wildlife. beyondpesticides.org In the EU, new hazard classes for endocrine disruption for human health and the environment have been added to the CLP Regulation. wca-environment.comnih.gov The identification of endocrine disruptors is based on a weight of evidence approach, considering all available relevant data. eurofins.com The imidazole (B134444) functional group, present in one of the main constituents of this compound, is found in some compounds that have been investigated for endocrine-disrupting potential. researchgate.netnih.govresearchgate.netijpsjournal.com For instance, some imidazole-based antifungal agents have been shown to have endocrine-disrupting effects in vitro. researchgate.net

Weight of Evidence Approaches in Hazard Identification

Given the complexity of UVCBs, a single piece of evidence is often insufficient to conclude on a particular hazard. Therefore, a "weight of evidence" (WoE) approach is frequently employed. nih.govoup.com This involves gathering and evaluating multiple, independent lines of evidence to make a scientifically sound judgment on the hazardous properties of a substance. oup.comresearchgate.net

For UVCBs, a WoE assessment might include data from:

Whole substance testing: Testing the UVCB as a whole mixture. nih.govresearchgate.net

Constituent-based assessment: Evaluating the properties of individual, identifiable constituents. reach-metals.euresearchgate.net

Grouping and read-across: Using data from structurally similar substances to predict the properties of the target substance. nih.govresearchgate.net

In silico methods: Using computational models (QSARs) to predict properties based on chemical structure. nih.govresearchgate.net

The WoE approach allows regulators to make decisions in the face of the uncertainty inherent in assessing complex substances. researchgate.net

Read-Across and Grouping Approaches for Chemical Assessment

Read-across and chemical grouping are crucial tools for assessing UVCBs while minimizing animal testing. europa.eu These approaches are based on the principle that substances with similar chemical structures are likely to have similar properties. europa.eu

For UVCBs, establishing similarity can be challenging. It often relies on a combination of factors, including:

Common functional groups.

Common constituents or chemical classes.

Similar carbon number ranges.

A common mechanism of action.

ECHA has developed a Read-Across Assessment Framework (RAAF) to provide a structured and transparent method for evaluating the scientific validity of read-across arguments. flashpointsrl.com For UVCBs, the justification for grouping and read-across must be particularly robust, taking into account the complexity and variability of the substance's composition. europa.euflashpointsrl.com New Approach Methodologies (NAMs), such as in vitro bioactivity profiling, are being explored to support the grouping of UVCBs. nih.govresearchgate.net

Evolution of Regulatory Science for Emerging Chemical Concerns

Regulatory science is not static; it continuously adapts to new scientific knowledge and emerging concerns. The challenges posed by UVCBs have been a significant driver of this evolution. acs.orgresearchgate.net There is a growing recognition that the traditional, single-substance approach to chemical assessment is insufficient for complex mixtures. researchgate.net

This has led to the development of more sophisticated analytical techniques for characterizing UVCBs, as well as new testing strategies and assessment frameworks. researchgate.net There is also an increasing emphasis on integrating different types of data, from in vitro and in silico models to traditional toxicological studies, to build a more complete picture of a substance's potential hazards. nih.gov The introduction of new hazard classes for endocrine disruption, PBT/vPvB, and PMT/vPvM properties under the CLP regulation is a clear example of how regulatory frameworks are evolving to address emerging concerns. wca-environment.comnih.govricardo.com

International Harmonization of Chemical Registration and Evaluation Procedures

In a globalized market, the harmonization of chemical regulations is essential for protecting human health and the environment while facilitating trade. researchgate.net For UVCBs, international cooperation is particularly important due to the complexity of their assessment. researchgate.net

Organizations like the Organisation for Economic Co-operation and Development (OECD) play a key role in developing harmonized testing guidelines and assessment methodologies. The principles and frameworks developed by the OECD are often adopted by regulatory agencies around the world, promoting a more consistent approach to chemical management. researchgate.net

The adoption of the GHS is a major step towards international harmonization of hazard communication. However, significant differences remain between major regulatory frameworks like REACH and TSCA, particularly in their approaches to substance identification and data requirements for UVCBs. acs.orgresearchgate.net Continued dialogue and collaboration between regulatory authorities are crucial for bridging these gaps and ensuring a more cohesive global approach to the assessment and management of complex chemical substances like this compound. researchgate.net

Interdisciplinary Research Perspectives

Integration of Chemoinformatics and Data Science in Compound Analysis

Chemoinformatics and data science have become indispensable tools in modern chemistry, enabling the prediction of physicochemical properties, biological activities, and potential hazards of compounds from their molecular structure. For Einecs 283-180-5, specific chemoinformatic studies are not widely available in public literature. However, the principles of these disciplines can be applied to analyze its constituent components, offering insights into its potential behavior.

The analysis of a compound like this involves dissecting its two main parts: the large, nitrogen-containing heterocyclic urea (B33335) derivative (Imidocarb) and the long-chain saturated fatty acid (stearic acid). Urea and its derivatives are of significant interest in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets. nih.gov Chemoinformatic techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are frequently used to correlate the chemical descriptors of urea derivatives with their biological effects, thereby streamlining the discovery of new drugs and predicting potential toxicity. publichealthtoxicology.com For instance, chemoinformatics approaches have been developed to rank pesticides, which can include urea-based compounds, for cancer hazard evaluation. fctemis.org

Data science methodologies, including machine learning and big data analytics, further enhance the analysis of chemical compounds. publichealthtoxicology.com By training algorithms on vast datasets from sources like PubChem and ChEMBL, it is possible to predict properties and activities for data-poor chemicals. publichealthtoxicology.com For the Imidocarb portion of this compound, computational tools can provide computed descriptors that are foundational for any chemoinformatic analysis.

Table 1: Computed Molecular Descriptors for Imidocarb (C19H20N6O)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C19H20N6O | chemspider.com |

| Molecular Weight | 348.41 g/mol | chemspider.com |

| Hydrogen Bond Donors | 4 | PubChem |

| Hydrogen Bond Acceptors | 5 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area | 109 Ų | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 551 | PubChem |

This data represents the active component N,N'-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea.

Stearic acid, in contrast, is an extremely well-characterized, data-rich compound widely used in industrial applications. stearic-acid.net Its physical and chemical data are extensively cataloged in numerous databases, serving as a reference for assessing other fatty acids. The integration of data science here involves managing and interpreting this wealth of information to understand its role in the final compound's properties, such as solubility and stability.

Ethical Considerations in Chemical Research and Regulatory Science

The research, manufacture, and use of any chemical compound are governed by a framework of ethical principles designed to protect human health and the environment. solubilityofthings.comresearchgate.net Key ethical considerations include the responsibility for public health, environmental stewardship, transparency in reporting, and social justice. researchgate.net For industrial chemicals like this compound, particularly where public data on toxicity and environmental fate is limited, these ethical obligations become even more critical.

A central ethical issue for many industrial chemicals is the "data gap," where substances are in commercial use without a comprehensive public profile of their potential hazards. europa.eu The ethical toxicologist must navigate this uncertainty, moving beyond mere compliance with legal requirements to a deeper foundation of values that prioritize safety and transparency. europa.eu This involves a commitment to generating and disclosing information on product hazards. europa.eu

Regulatory science provides the framework for managing these issues. In the European Union, regulations like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) aim to close data gaps by requiring manufacturers and importers to provide toxicological information. For a compound like this compound, the regulatory context dictates the level of data required for it to remain on the market. iloencyclopaedia.org Ethical practice in regulatory science involves using the best available scientific methods to assess risk, even with incomplete data, and making decisions that are protective of the public and the environment. nih.gov This includes considering the ethics of animal testing and promoting the use of alternative methods where possible. solubilityofthings.com

Table 2: Core Ethical Principles in Chemical Research and Regulation

| Principle | Application in Chemical Research and Regulatory Science | Relevance to Data-Poor Chemicals |

|---|---|---|

| Responsibility to Public Health | Ensuring products do not pose undue risks to consumers, workers, or the general population. researchgate.net | Heightened duty to perform thorough risk assessments and communicate potential hazards, even when data is incomplete. stearic-acid.net |

| Environmental Stewardship | Minimizing the ecological footprint, including responsible waste management and resource conservation. researchgate.netnih.gov | Obligation to investigate environmental fate and ecotoxicity to prevent long-term harm from persistent chemicals. nih.gov |

| Transparency and Honesty | Providing clear and accurate information about chemical properties, processes, and potential risks. researchgate.net | Crucial for building trust with the public and regulatory bodies; involves acknowledging data gaps and uncertainties. stearic-acid.net |

| Justice | Ensuring an equitable distribution of benefits and risks associated with chemical production and use. europa.eu | Preventing disproportionate exposure of vulnerable populations to chemicals with unknown long-term effects. |

| Veracity | Adherence to the facts and presenting all data truthfully to allow for informed decision-making. europa.eu | Avoiding data falsification or misrepresentation, which can have significant financial and societal consequences. europa.eunih.gov |

Future Challenges and Opportunities in Chemical Risk Assessment Research

Chemical risk assessment is a continuously evolving field, driven by technological advancements and the growing number of chemicals in commerce. The process for a specific compound like this compound, which can be considered data-poor in the public domain, exemplifies many of the current and future challenges.

One of the primary challenges is the sheer number of chemicals that require evaluation, far exceeding the capacity of traditional, animal-based testing methods. researchgate.net This has led to a situation where many chemicals have insufficient data for a robust risk assessment. d-nb.info Another significant challenge is moving from assessing single chemicals in isolation to understanding the risks of real-world exposures to multiple substances simultaneously. oup.com

However, these challenges are also creating significant opportunities for innovation in risk assessment. A major opportunity lies in the development and implementation of New Approach Methodologies (NAMs) . researchgate.netpricepedia.it NAMs encompass a range of techniques, including in-silico modeling (chemoinformatics), in-vitro assays, and high-throughput screening, which can rapidly generate data to fill information gaps for data-poor chemicals without the extensive use of animal testing. researchgate.net

The rise of Artificial Intelligence (AI) and Large Language Models (LLMs) presents another transformative opportunity. publichealthtoxicology.com These technologies can accelerate risk assessment by automating data extraction from scientific literature, enhancing predictive toxicology models, and integrating diverse lines of evidence. publichealthtoxicology.com Fine-tuning AI models for specific chemical classes, such as industrial chemicals or pesticides, could create customized, context-aware risk assessments that improve accuracy and efficiency. publichealthtoxicology.com

Furthermore, there is a growing movement towards making all research data Findable, Accessible, Interoperable, and Reusable (FAIR) . Adopting FAIR data principles across industry and regulatory agencies would save resources, reduce duplicative testing, and enhance the international acceptance of risk assessments. researchgate.net This would be particularly beneficial for assessing industrial chemicals where data may exist but is not publicly accessible.

Table 3: Summary of Challenges and Opportunities in Chemical Risk Assessment

| Aspect | Challenges | Opportunities |

|---|---|---|

| Data Availability | Many chemicals are "data-poor," lacking comprehensive toxicity information. d-nb.infopricepedia.it | Use of New Approach Methodologies (NAMs) to generate data rapidly and reduce animal testing. researchgate.net |

| Efficiency and Speed | Traditional risk assessment is slow and resource-intensive, unable to keep pace with chemical innovation. researchgate.net | Automation of data curation and analysis using AI and Large Language Models (LLMs). publichealthtoxicology.com |

| Assessment Approach | Predominantly deterministic, single-chemical approaches that may not reflect real-world exposures. oup.com | Transition to probabilistic risk assessment to better characterize uncertainty and assess mixtures. oup.com |

| Data Management | Data is often siloed, inaccessible, or not in a format suitable for reuse. | Implementation of FAIR data principles to enhance data sharing and collaboration. researchgate.net |

| Regulatory Acceptance | Hesitancy to adopt new methods and data types for regulatory decision-making. | Building confidence in NAMs through case studies and international collaboration. researchgate.net |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Einecs 283-180-5, and how are they experimentally determined?

- Methodology : Use techniques like high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural elucidation, and differential scanning calorimetry (DSC) for thermal stability analysis. Calibrate instruments against certified reference materials to ensure accuracy .

- Data Considerations : Report uncertainties (e.g., ±SD) and validate results through triplicate measurements. Cross-reference with published databases (e.g., PubChem, ChemSpider) for consistency .

Q. How can researchers confirm the identity of this compound in complex mixtures?

- Methodology : Employ hyphenated techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Optimize separation conditions (e.g., mobile phase pH, column temperature) to resolve co-eluting compounds .

- Validation : Compare retention times and spectral data with authentic standards. Use principal component analysis (PCA) to distinguish signal noise from target compound signatures .

Q. What are the established protocols for synthesizing this compound in academic labs?

- Methodology : Follow peer-reviewed synthetic routes (e.g., condensation reactions, catalytic hydrogenation) with strict stoichiometric control. Document side products using thin-layer chromatography (TLC) and optimize reaction conditions (temperature, solvent) for yield improvement .

- Safety : Include hazard analysis (e.g., fume hood use for volatile intermediates) and waste disposal protocols compliant with institutional guidelines .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be resolved across studies?

- Methodology : Perform meta-analysis using tools like RevMan or R to assess heterogeneity. Stratify data by experimental variables (e.g., cell lines, exposure duration). Conduct in vitro/in vivo correlation (IVIVC) studies to validate discrepancies .

- Case Example : If Study A reports hepatotoxicity at 100 µM (rodent model) and Study B shows no effect at 500 µM (human cell line), evaluate species-specific metabolic pathways or assay sensitivity .

Q. What experimental designs are optimal for studying the degradation pathways of this compound under environmental conditions?

- Methodology : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Include abiotic controls (e.g., UV light, pH variations) to isolate degradation mechanisms .

- Data Interpretation : Quantify degradation products via area normalization in chromatograms and assign structures using high-resolution MS/MS .

Q. How can researchers elucidate the mechanistic role of this compound in catalytic processes?

- Methodology : Combine density functional theory (DFT) calculations with experimental kinetic studies (e.g., turnover frequency measurements). Use in situ Fourier-transform infrared spectroscopy (FTIR) to track intermediate species .

- Validation : Compare computed activation energies with experimental values (e.g., Eyring plot analysis). Replicate findings using alternative catalysts to rule out matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.